molecular formula C5H3BF3KO2 B8255694 Potassium trifluoro(2-formylfuran-3-yl)boranuide

Potassium trifluoro(2-formylfuran-3-yl)boranuide

Cat. No.: B8255694
M. Wt: 201.98 g/mol
InChI Key: GKYYTMRPNYNBNR-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-formylfuran-3-yl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications. This compound features a trifluoroborate group attached to a furan ring with a formyl substituent, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-formylfuran-3-yl)boranuide typically involves the reaction of 2-formylfuran with potassium trifluoroborate. The process often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-formylfuran-3-yl)boranuide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium trifluoro(2-formylfuran-3-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-formylfuran-3-yl)boranuide involves its ability to participate in cross-coupling reactions through the formation of a boronate complex. This complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boronate group and the stabilization of the transition state by the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium trifluoro(2-formylfuran-3-yl)boranuide include:

  • Potassium trifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

What sets this compound apart is its unique combination of a trifluoroborate group with a formyl-substituted furan ring. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .

Properties

IUPAC Name

potassium;trifluoro-(2-formylfuran-3-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)4-1-2-11-5(4)3-10;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYYTMRPNYNBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(OC=C1)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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